Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the pyrrolidine ring.
Esterification: The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(aminomethyl)-1-(1H-pyrrol-3-yl)pyrrolidine-2-carboxylate: Lacks the methyl group on the pyrrole ring.
Ethyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate: Has an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate (CAS No. 2059932-29-3) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties, including antibacterial and antitumor activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial properties. For instance, a series of pyrrole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, respectively, indicating their potential as effective antibacterial agents .
Compound | MIC (µg/mL) | Bacteria Type |
---|---|---|
Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
Pyrrole Derivative B | 12.5 | Escherichia coli |
Antitumor Activity
In addition to antibacterial effects, the compound has been evaluated for its antitumor activity. Research has shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study reported that specific modifications to the pyrrolidine structure enhanced cytotoxicity against various human cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the aminomethyl group enhances interaction with bacterial enzymes or cellular targets involved in proliferation and survival pathways in cancer cells. This interaction may lead to disruption of critical cellular processes, thereby exerting its antibacterial and anticancer effects.
Study on Antibacterial Efficacy
A comprehensive study published in MDPI evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The findings highlighted a strong correlation between structural modifications and enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Evaluation of Cytotoxic Effects
Another significant study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency against certain types of cancer cells .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-14-6-5-10(8-14)15-9(7-13)3-4-11(15)12(16)17-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3 |
InChI Key |
STWYPOYFOIOCAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)N2C(CCC2C(=O)OC)CN |
Origin of Product |
United States |
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